4-Bromo-5-methoxyisatin

説明

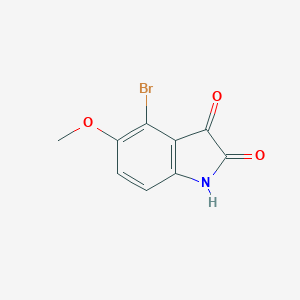

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-5-3-2-4-6(7(5)10)8(12)9(13)11-4/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUBQYGLBBQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433851 | |

| Record name | 4-bromo-5-methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130420-75-6 | |

| Record name | 4-bromo-5-methoxyisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Profiling of 4 Bromo 5 Methoxyisatin and Its Analogs in Biological Systems

Elucidation of Structural Determinants for Pharmacological Potency

The pharmacological activity of isatin (B1672199) derivatives is intricately linked to the specific substituents attached to the core indole (B1671886) structure. Modifications, even subtle ones, can lead to significant changes in biological efficacy by altering the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. nih.gov

The introduction of halogen atoms, such as bromine and chlorine, onto the isatin ring is a common strategy to enhance biological activity. ijcsrr.orgnih.gov Studies have consistently shown that halogenation, particularly at the C-5 position, can lead to a marked increase in antimicrobial and anticancer activities. ijcsrr.orgnih.govnih.gov For instance, a comparison of halogenated and non-halogenated N-Mannich bases of isatin revealed a significant increase in antimicrobial activity for the halogenated analogs. nih.gov The order of activity for C-5 halogen substitution has been reported as Cl > Br > H, indicating that the electronegativity and size of the halogen play a crucial role. ijcsrr.org

In the context of anticancer activity, SAR studies on isatin-triazole hydrazones identified that hybrids with a bromo-substituent at the C-5 and C-7 positions of the isatin core were particularly promising against the MCF-7 breast cancer cell line. mdpi.com Similarly, the presence of halogen-containing acylhydrazone derivatives has been linked to monoamine oxidase (MAO) inhibition. mdpi.com Specifically, halogen substitution on a benzyloxy group at the C-5 position of isatin was found to increase affinity toward MAO-B. acs.orgnih.gov While much of the literature focuses on C-5 and C-7 halogenation, these findings underscore the general principle that the presence and position of a bromine atom are critical determinants of pharmacological potency.

Table 1: Effect of Halogen Substitution on Biological Activity of Isatin Analogs

| Compound/Analog | Substitution | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| Isatin-thiazole hybrid | C-5 Halogen (Cl, Br) | Antibacterial | Increased activity (Cl > Br > H) | ijcsrr.org |

| N-Mannich bases of isatin | 5-Chloro, 5-Bromo | Antimicrobial | Halogenation increases activity | nih.gov |

| Isatin-triazole hydrazones | C-5/C-7 Bromo | Anticancer (MCF-7) | Promising activity | mdpi.com |

| Benzyloxy-isatin derivatives | C-5 Halogen | MAO-B Inhibition | Increases affinity | acs.orgnih.gov |

The methoxy (B1213986) group (-OCH3) is an electron-donating substituent whose effect on biological activity is highly dependent on its position on the isatin ring. In some cases, the presence of a methoxy group enhances potency. For example, in a series of benzofuran-isatin hybrids, compounds with an electron-donating methoxy group at the C-5 position of the isatin ring exhibited more potent anti-mycobacterial activity compared to bromine-substituted or unsubstituted analogs. mdpi.com Similarly, for certain hydrazone-isatin derivatives, a compound with an electron-donating methoxy group in an attached benzene (B151609) ring showed higher antioxidant radical scavenging ability. mdpi.com The electron-donating characteristics of the methoxy group are thought to increase the likelihood of electron transfer, which can be beneficial for certain biological interactions. researchgate.net

The N-1 and C-3 positions of the isatin scaffold are key sites for chemical modification and are critical for modulating biological activity. nih.govnih.gov The N-1 position, featuring a secondary amine, can be substituted with various groups to alter the molecule's properties. For example, the introduction of an N-benzyl moiety on isatin has been shown to result in potent antiproliferative activity. nih.gov N-alkylation is a frequently employed strategy to enhance the biological effects of isatin derivatives. nih.gov

Table 2: Influence of N-1 and C-3 Substituents on Isatin Analog Activity

| Position | Substitution Type | Resulting Moiety | Impact on Biological Activity | Reference(s) |

|---|---|---|---|---|

| N-1 | Benzylation | N-benzyl isatin | Potent antiproliferative activity | nih.govmdpi.com |

| N-1 | Alkylation | N-alkyl isatin | Enhancement of antibacterial activity | nih.gov |

| N-1 | Aminomethylation | N-Mannich base | Increased antimicrobial activity | nih.gov |

| C-3 | Condensation | Hydrazone | Cytotoxic, Kinase inhibitory activity | mdpi.com |

| C-3 | Condensation | Thiosemicarbazone | Enhanced anti-TB potency | mdpi.com |

Mechanistic Investigations of Biological Activities Exhibited by 4 Bromo 5 Methoxyisatin Derivatives

Mechanisms Underlying Anti-Infective Properties

While the broader class of isatin (B1672199) compounds has been a subject of extensive research in these areas, the specific substitutions of a bromo group at the 4-position and a methoxy (B1213986) group at the 5-position of the isatin core create a unique chemical entity whose biological profile has not been characterized in published research.

Therefore, it is not possible to provide the requested detailed article and data tables on the biological mechanisms of 4-Bromo-5-methoxyisatin at this time. Further experimental research would be required to elucidate its potential therapeutic activities.

Anti-mycobacterial Action and Inhibition of Bacterial Enzymes (e.g., InhA)

Derivatives of isatin have emerged as a promising class of anti-mycobacterial agents. While direct studies on this compound are limited, research on related isatin hybrids provides valuable insights into their mechanism of action. One of the key targets for anti-tuberculosis drug development is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall biosynthesis pathway. nih.gov

A series of quinoline-isatin hybrid compounds have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (MTB) and the InhA enzyme. nih.gov Among the tested compounds, some exhibited potent inhibitory activity against MTB, with minimum inhibitory concentration (MIC) values in the microgram per milliliter range. nih.gov Subsequent enzymatic assays revealed that these compounds significantly inhibited InhA activity, with IC50 values in the micromolar range, comparable to the standard drug Isoniazid (INH). nih.gov

Molecular docking studies have further elucidated the interaction between these isatin derivatives and the InhA active site. The isatin moiety of the hybrid compounds forms crucial hydrophobic contacts with key amino acid residues within the enzyme's active site. nih.gov Molecular dynamics simulations have confirmed the stability of the complex formed between the isatin derivatives and the InhA enzyme, suggesting that these compounds can effectively block the enzyme's function. nih.gov Although these findings are for quinoline-isatin hybrids, they strongly suggest that the isatin core, and by extension, derivatives like this compound, can be tailored to act as effective InhA inhibitors. The bromo and methoxy substituents at the 4 and 5 positions would likely influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the InhA active site.

Antifungal Efficacy and Targeting of Fungal Sterol Biosynthesis (e.g., Sterol 14-alpha Demethylase)

The fungal enzyme sterol 14-alpha demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death, making it a prime target for antifungal drugs, most notably the azole class of antifungals. taylorandfrancis.com

While the direct inhibitory activity of this compound on fungal sterol 14-alpha demethylase has not been extensively reported, the isatin scaffold has been explored for its antifungal properties. ajpp.in For instance, pyrimidine (B1678525) derivatives of 5-bromoisatin (B120047) have been synthesized and evaluated for their antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. ajpp.in These compounds exhibited promising antifungal activity, with their minimum inhibitory concentrations (MICs) determined against standard antifungal agents like fluconazole. ajpp.in

The mechanism of action for these isatin-based antifungal agents is hypothesized to involve the disruption of fungal cell processes. Although direct inhibition of sterol 14-alpha demethylase by isatin derivatives is not yet firmly established, the structural features of these compounds could potentially allow them to interact with the active site of this enzyme. The planar heterocyclic system of isatin, combined with the lipophilic bromine and methoxy substituents in this compound, could facilitate its entry into the active site of CYP51, which is known to accommodate hydrophobic molecules. Further research, including enzymatic assays and molecular docking studies, is necessary to confirm if this compound derivatives can indeed act as inhibitors of fungal sterol 14-alpha demethylase.

Antiviral Modalities

Isatin derivatives have a long history of investigation as antiviral agents, with some compounds showing broad-spectrum activity against a variety of viruses. windows.net The antiviral mechanism of isatins can be multifaceted, including the inhibition of viral replication and protein synthesis. windows.net

A notable study investigated the antiviral activity of novel isatin-sulphonamide derivatives against Hepatitis C Virus (HCV) and SARS-CoV. nih.govijpsonline.com In this study, a 5-bromo-isatin derivative linked to a sulphadimidine moiety (SPIII-Br) was shown to inhibit the synthesis of HCV RNA. nih.govijpsonline.com This finding is particularly relevant to the potential antiviral activity of this compound, as it highlights the importance of the bromo-substitution on the isatin ring for antiviral efficacy.

The study demonstrated that the bromo derivative (SPIII-Br) inhibited HCV RNA synthesis at an EC50 of 19 µg/ml, with a cytotoxic concentration (CC50) for cell growth of 42 µg/ml in Huh 5-2 cells. ijpsonline.com The presence of the sulphonamide side chain at the 3-position of the isatin core was found to be essential for the observed antiviral activity. nih.gov This suggests that derivatives of this compound, particularly when appropriately modified at the C3 position, could be promising candidates for the development of new antiviral agents. The exact molecular target within the viral replication machinery remains an area for further investigation.

| Compound | EC50 (µg/ml) | CC50 (µg/ml) | Virus | Cell Line |

|---|---|---|---|---|

| SPIII-Br | 19 | 42 | HCV | Huh 5-2 |

Antibacterial Mechanisms (e.g., interaction with bacterial porins)

The antibacterial potential of isatin derivatives has been widely documented, with various substituted isatins showing activity against both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iq The mechanisms underlying their antibacterial action are diverse and can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with DNA replication.

Research on N-benzyl-5-bromoisatin has led to the synthesis of new heterocyclic derivatives, including 1,2,4-triazole, oxazoline, and thiazoline (B8809763) derivatives, which were subsequently evaluated for their antibacterial activity against several bacterial strains. uobaghdad.edu.iq This highlights the utility of the 5-bromoisatin scaffold as a template for developing new antibacterial agents. Similarly, other studies have synthesized and evaluated the antibacterial activity of various new substituted 5-bromoisatin derivatives, further underscoring the importance of the bromo-isatin core in antibacterial drug discovery. researchgate.net

While the broad-spectrum antibacterial activity of bromo-isatin derivatives is established, their specific interaction with bacterial porins is an area that requires more detailed investigation. Bacterial porins are channel-forming proteins in the outer membrane of Gram-negative bacteria that facilitate the influx of small hydrophilic molecules. The ability of an antibacterial agent to permeate through these channels is often crucial for its efficacy. The physicochemical properties of this compound, including its size, charge distribution, and hydrophobicity, would determine its potential to interact with and traverse through bacterial porins. Further studies are needed to elucidate this specific aspect of its antibacterial mechanism.

Enzyme Inhibition and Receptor Binding Mechanisms Beyond Anti-Infectives

Beyond their role as anti-infective agents, isatin derivatives have been shown to interact with various enzymes and receptors in the central nervous system (CNS), suggesting their potential as therapeutic agents for neurological disorders.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. mdpi.com Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mdpi.com

Studies on substituted isatin analogues have revealed their potent inhibitory activity against MAO, particularly the MAO-B isoform. nih.gov It has been demonstrated that substitution at the C5 position of the isatin ring is a key strategy for enhancing MAO-B inhibition potency. nih.gov For instance, 5-bromoisatin has been identified as a potent inhibitor of both MAO-A and MAO-B. This finding is highly relevant for this compound, as the presence of the bromine atom at a position adjacent to C5 is likely to confer significant MAO inhibitory activity.

The inhibitory mechanism of isatin analogues involves their binding to the active site of the MAO enzyme. nih.gov The isatin ring is thought to be stabilized within the substrate cavities of MAO-A and MAO-B through hydrogen bond interactions. nih.gov The nature and position of the substituents on the isatin ring, such as the bromo and methoxy groups in this compound, would influence the binding affinity and selectivity towards the MAO isoforms.

| Compound | Target | Activity |

|---|---|---|

| 5-Phenylisatin | MAO-A | IC50 = 562 nM |

| 5-(4-Phenylbutyl)isatin | MAO-B | IC50 = 0.66 nM |

Isatin and its derivatives have been reported to exhibit a range of central nervous system (CNS) activities, including sedative, anxiogenic, and anticonvulsant effects. nih.gov These pharmacological actions are often associated with modulation of the GABAergic system, and specifically, interaction with benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABAA receptor.

While direct binding studies of this compound to benzodiazepine receptors are not yet available, the observed CNS effects of the broader isatin class suggest a potential interaction. bohrium.com For example, certain bis-isatin derivatives have been synthesized and evaluated for their CNS activities, with some compounds showing significant anticonvulsant activity in animal models. bohrium.com These effects are often mediated through the enhancement of GABAergic neurotransmission, a mechanism shared with benzodiazepines.

The ability of isatins to cross the blood-brain barrier is a prerequisite for their CNS activity. ijpbs.com The structural features of this compound, including its moderate lipophilicity, would likely facilitate its entry into the brain. The electron-withdrawing bromine atom and the electron-donating methoxy group could influence the electronic distribution of the isatin core, potentially affecting its interaction with the benzodiazepine binding site on the GABAA receptor. However, it is important to note that the link between isatin derivatives and benzodiazepine receptors is currently speculative and requires further investigation through radioligand binding assays and electrophysiological studies to be confirmed.

Carbonic Anhydrase Inhibition

The isatin scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a foundation for the design of various bioactive molecules, including potent inhibitors of carbonic anhydrases (CAs). nih.govacs.org Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer. researchgate.net Consequently, the development of isoform-selective CA inhibitors is an area of significant research interest.

While direct mechanistic studies on this compound itself as a carbonic anhydrase inhibitor are not extensively documented in the current body of scientific literature, the inhibitory potential and mechanism of action can be inferred from comprehensive studies on various isatin derivatives, particularly those incorporating a benzenesulfonamide (B165840) moiety. nih.govresearchgate.net The sulfonamide group is a well-established zinc-binding group that is crucial for the inhibitory activity of many classical CA inhibitors. ijcce.ac.ir

The general mechanism of carbonic anhydrase inhibition by isatin-based sulfonamides involves the coordination of the sulfonamide group to the zinc ion located at the active site of the enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The isatin scaffold itself serves as a versatile platform that can be functionalized with various substituents to modulate the physicochemical properties and biological activity of the molecule. The nature and position of these substituents on the isatin ring play a pivotal role in determining the inhibitory potency and selectivity towards different CA isoforms. acs.org

Research into the structure-activity relationships of isatin-based sulfonamides has revealed that modifications to the isatin core can significantly influence their interaction with the active site of different CA isoforms. For instance, the introduction of hydrophobic groups can enhance binding affinity through interactions with hydrophobic residues within the active site. tandfonline.com The electronic properties of the substituents can also affect the acidity of the sulfonamide group, which in turn influences its binding to the zinc ion. nih.gov

The inhibitory activity of a range of substituted isatin-based sulfonamides against four human carbonic anhydrase (hCA) isoforms—hCA I, hCA II, hCA IX, and hCA XII—has been investigated. The data from these studies provide valuable insights into the potential inhibitory profile of compounds derived from this compound. The table below summarizes the inhibition data for a selection of isatin-based sulfonamides, illustrating the impact of different substitution patterns on their inhibitory potency.

| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 1 | H | 250 | 12 | 25 | 5.7 |

| 2 | 5-Bromo | 143 | 47 | 8.5 | 6.1 |

| 3 | 5-Chloro | 159 | - | - | - |

| 4 | 5-Nitro | - | - | 9.7 | 14 |

| 5 | 5,7-Dibromo | - | - | - | - |

Data presented are for illustrative purposes based on published data for various isatin derivatives and may not represent the exact inhibition constants for derivatives of this compound. researchgate.net

The data indicate that isatin-based sulfonamides can exhibit potent, low nanomolar inhibition against several CA isoforms, with a notable efficacy against the tumor-associated isoforms hCA IX and hCA XII. researchgate.net The presence of a bromo substituent at the 5-position, for instance, has been shown to result in highly effective inhibition of hCA IX and hCA XII. researchgate.net This suggests that a this compound scaffold could serve as a promising starting point for the design of novel and selective carbonic anhydrase inhibitors. Further empirical studies, including synthesis and in vitro inhibitory assays, would be necessary to fully elucidate the mechanistic details and inhibitory profile of this compound derivatives.

Computational and Theoretical Studies in 4 Bromo 5 Methoxyisatin Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-Bromo-5-methoxyisatin, within the active site of a target protein.

While specific docking studies for this compound are not extensively detailed in publicly available literature, research on related isatin (B1672199) derivatives demonstrates their potential to interact with a wide range of biological targets. For instance, docking studies on N-alkyl and 1,2,3-triazolic isatin derivatives have identified them as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in several signaling pathways. researchgate.net These studies unravel the molecular mechanisms, highlighting crucial polar interactions within the ATP-binding site. researchgate.net

The process involves preparing the 3D structures of the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. The results identify the most stable binding modes and the specific amino acid residues involved in the interaction. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For isatin derivatives, the carbonyl groups and the aromatic ring are frequently involved in forming key interactions with protein targets.

Table 1: Representative Molecular Docking Data for Isatin Derivatives Against Various Targets Note: This data is illustrative of isatin derivatives and not specific to this compound.

| Isatin Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-alkyl Isatins | GSK-3β | -7.5 to -8.5 | Val135, Arg141, Asp200 |

| Isatin-Thiazolidinone Hybrids | Enoyl-ACP Reductase (InhA) | -8.0 to -9.2 | Tyr158, Met199, Ile215 |

| Isatin-Schiff Bases | Tyrosinase | -6.5 to -7.8 | His244, Ser282, Val283 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be employed to study the stability of the ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe its conformational changes and assess the stability of the binding interactions. nih.govmdpi.com

A typical MD simulation for a protein-ligand complex runs for nanoseconds to microseconds. mdpi.commdpi.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation time. A stable complex will show a low and converging RMSD value. Another important parameter is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein, such as amino acid residues in the binding site.

MD simulations provide a deeper understanding of the binding dynamics, revealing how water molecules might mediate interactions and how the ligand and protein adapt their conformations to achieve optimal binding. This information is crucial for confirming the stability of a predicted binding pose and for refining the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. journaljpri.com These models are essential for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are critical for activity.

For isatin derivatives, several QSAR studies have been successfully conducted. For example, a 3D-QSAR model was developed for a series of indole (B1671886) and isatin derivatives to understand their activity as inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease. nih.govnih.gov This atom-based 3D-QSAR model identified the physicochemical features correlated with the anti-aggregating potency. nih.govnih.gov Another study on isatin analogues against breast cancer utilized methods like Genetic Algorithm-Partial Least Squares (GA-PLS) to build a QSAR model. This model revealed that a combination of chemical, topological, and charge descriptors were significant for cytotoxic activity. journaljpri.com

The development of a QSAR model for this compound and its analogues would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a regression model that correlates these descriptors with a measured biological activity (e.g., IC₅₀).

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Isatin Derivatives Source: Based on a study of antiamyloidogenic agents. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| q² | 0.596 | Cross-validated correlation coefficient for the training set, indicating good internal predictive ability. |

| r²_ext | 0.695 | Correlation coefficient for the external test set, indicating good external predictive ability. |

| PLS Factors | 4 | Number of principal components used in the Partial Least Squares model. |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. uokerbala.edu.iq A smaller energy gap suggests that the molecule is more reactive.

DFT studies on related substituted isatins, such as 5-methoxyisatin, have shown that substituents significantly influence the HOMO-LUMO energy gap. The methoxy (B1213986) group, being an electron-donating group, tends to decrease the energy gap, potentially increasing the molecule's reactivity. uokerbala.edu.iq Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For isatin derivatives, the oxygen atoms of the carbonyl groups typically represent the most negative potential sites, making them susceptible to electrophilic attack and key points for hydrogen bond acceptance in protein binding. set-science.com

Table 3: Calculated Electronic Properties of Related Substituted Isatins using DFT Note: Values are representative and depend on the specific basis set and functional used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Isatin | -6.89 | -2.95 | 3.94 |

| 5-Methoxyisatin | -6.45 | -2.78 | 3.67 |

| 5-Chloroisatin | -7.01 | -3.21 | 3.80 |

In Silico Prediction of Pharmacokinetic Profiles

The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), is a critical factor in its potential success. In silico ADMET prediction models are widely used to assess these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov

For this compound, computational tools can predict a range of properties. These include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, studies on structurally similar compounds like methyl 4-bromo-2-fluorobenzoate have predicted good solute permeability and a lack of carcinogenic effects. dergipark.org.tr Models like the BOILED-Egg plot can simultaneously predict gastrointestinal absorption and BBB permeation. nih.gov

Table 4: Representative In Silico ADMET Predictions for a this compound-like Structure Note: These values are hypothetical predictions based on typical models.

| ADMET Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeation | Low / Non-penetrant | May not have significant central nervous system effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Suggests good cell permeability. |

Drug-Likeness Assessment and Pharmacophore Generation

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that make it a likely drug candidate. This assessment is often done using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability.

Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features that a molecule must possess to be active at a specific biological target. arxiv.org A pharmacophore model can be generated based on a set of known active ligands or from the structure of a ligand-protein complex. Studies on isatin derivatives have led to the generation of pharmacophore models that typically include features like hydrogen bond acceptors (from the carbonyl oxygens), a hydrogen bond donor (from the N-H group), and an aromatic ring. nih.govnih.gov These models are invaluable for virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity.

Table 5: Drug-Likeness Assessment of this compound based on Lipinski's Rule of Five

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 256.07 g/mol | ≤ 500 | Yes |

| LogP (calculated) | ~1.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (N-H group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2x C=O, 1x OCH₃) | ≤ 10 | Yes |

| Overall Result | No violations |

Advanced Analytical Characterization and Quantification Methods for Isatin Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 4-Bromo-5-methoxyisatin from reaction mixtures, impurities, or other related isomers, such as 6-bromo-5-methoxyisatin which can be formed during synthesis. scispace.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isatin (B1672199) derivatives. rjptonline.orgresearchgate.net Reverse-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. rjptonline.orgsielc.com The separation is based on the differential partitioning of the analyte between the two phases.

For compounds like this compound, a typical mobile phase consists of a gradient mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is frequently achieved using a UV-Vis detector, as the isatin core possesses a strong chromophore that absorbs UV radiation. rjptonline.org The purity of a synthesized compound can be reliably confirmed through HPLC-UV analysis. rjptonline.org This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Representative HPLC Parameters for Isatin Derivative Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile / Water (Gradient) |

| Detector | UV-Vis |

| Flow Rate | ~1.0 mL/min |

| Wavelength (λmax) | ~254 - 400 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for structural elucidation and quantification. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion, which confirms the molecular weight of this compound. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is fragmented, and the resulting pattern of fragment ions provides a "fingerprint" that can be used to confirm the identity of the compound and distinguish it from isomers. umb.edu This technique is highly sensitive, allowing for the detection and quantification of trace amounts of the compound. bohrium.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For less volatile compounds like many isatin derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov For instance, isatin can be derivatized with reagents like N-tert.-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to produce derivatives with good GC-MS properties. nih.gov

Once separated on the GC column, the compound enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. nottingham.edu.my The resulting mass spectrum, characterized by a unique fragmentation pattern, allows for definitive identification by comparison with spectral libraries. scispace.com GC-MS is particularly useful for identifying regioisomeric substituted compounds. researchgate.net

Spectroscopic Identification and Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. researchgate.netbeilstein-journals.org Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR: The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include a singlet for the N-H proton (typically downfield, >10 ppm), distinct signals for the aromatic protons on the isatin ring, and a singlet for the three protons of the methoxy (B1213986) (-OCH₃) group (around 3.8-3.9 ppm). nih.gov

¹³C-NMR: The ¹³C-NMR spectrum provides information about the different carbon atoms in the molecule. Key signals for this compound would include two distinct resonances for the carbonyl carbons (C2 and C3) in the downfield region (~160-185 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon (~56 ppm). nih.govauremn.org

Table 2: Predicted NMR Spectral Data for this compound

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H-NMR | >10.0 | Singlet | N-H |

| 6.8 - 7.6 | Multiplet | Aromatic C-H | |

| ~3.9 | Singlet | -OCH₃ | |

| ¹³C-NMR | ~184 | Singlet | C=O (C2) |

| ~159 | Singlet | C=O (C3) | |

| 110 - 150 | Multiplet | Aromatic C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com The FT-IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a sharp stretching vibration for the N-H group (typically around 3100-3300 cm⁻¹) and strong stretching vibrations for the two carbonyl (C=O) groups of the isatin core, which typically appear in the region of 1720-1760 cm⁻¹. nih.govnih.gov Other bands corresponding to C-O stretching of the methoxy group and C-H and C=C stretching of the aromatic ring would also be present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3300 | N-H Stretch | Amide (N-H) |

| 1720 - 1760 | C=O Stretch | Carbonyl (Ketone, Amide) |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Aryl Ether (-OCH₃) |

| ~1020 | C-O Stretch | Aryl Ether (-OCH₃) |

UV-Visible Spectrophotometry for Absorbance and Reaction Kinetics

UV-Visible spectrophotometry is a fundamental technique for analyzing compounds with chromophores, such as isatin derivatives. The isatin core, with its conjugated system, exhibits characteristic absorbance in the UV-Visible spectrum. For this compound, the precise absorbance maxima (λmax) would be determined by scanning a solution of the compound across a range of wavelengths, typically from 200 to 800 nm. The substitution pattern, specifically the bromo and methoxy groups on the aromatic ring, is expected to influence the electronic transitions and thus shift the λmax compared to unsubstituted isatin.

In addition to qualitative identification, UV-Visible spectrophotometry is a powerful tool for quantitative analysis, following the Beer-Lambert Law. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of this compound in unknown samples.

The technique is also invaluable for monitoring reaction kinetics. By tracking the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. This could involve its formation, degradation, or its reaction with other molecules. The data obtained can be used to calculate reaction rates, rate constants, and to elucidate reaction mechanisms.

Table 1: Hypothetical UV-Visible Spectrophotometry Data for this compound Note: This table is illustrative as specific experimental data for this compound was not found.

| Parameter | Expected Value | Description |

|---|---|---|

| λmax | 250-350 nm | The wavelength of maximum absorbance, characteristic of the electronic structure. |

| Molar Absorptivity (ε) | 10³ - 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the compound absorbs light at λmax. |

Electroanalytical and Other Emerging Methods

Electroanalytical Methods (e.g., Cyclic Voltammetry)

Electroanalytical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules. For this compound, CV would provide information on its oxidation and reduction potentials. The isatin moiety contains electroactive carbonyl groups that can be reduced. The presence of the electron-withdrawing bromo group and the electron-donating methoxy group would modulate the electrochemical behavior of the molecule.

A cyclic voltammogram would be obtained by scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting plot of current versus potential would reveal the potentials at which the compound is oxidized and reduced. This information is crucial for understanding its electronic properties and for developing electrochemical sensors. Studies on other substituted isatins have shown that they undergo reduction processes, and similar behavior would be expected for this compound.

Table 2: Expected Cyclic Voltammetry Parameters for this compound Note: This table is illustrative as specific experimental data for this compound was not found.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Reduction Peak Potential (Epc) | A distinct cathodic peak | The potential at which the isatin carbonyl group is reduced. |

| Oxidation Peak Potential (Epa) | Dependent on reversibility | The potential at which the compound is oxidized. May not be observed if the reduction is irreversible. |

| Peak Current (Ipc, Ipa) | Proportional to concentration | Can be used for quantitative analysis. |

Kinetic Spectrophotometric Methods for Reaction Monitoring

Kinetic spectrophotometric methods offer a sensitive and often rapid means of determining the concentration of a substance by measuring the rate of a reaction in which it participates. For isatin derivatives, methods based on their oxidation or reaction with specific reagents have been developed.

For instance, a kinetic method for this compound could be based on its reaction with an oxidizing agent in an alkaline medium. The progress of the reaction would be followed by monitoring the increase or decrease in absorbance of a colored product or reactant at a specific wavelength. The initial rate of the reaction or the change in absorbance over a fixed time interval would be proportional to the concentration of the isatin derivative. These methods are advantageous due to their potential for high selectivity and the ability to eliminate interferences that might affect direct spectrophotometric measurements. Validation of such a method would involve establishing linearity, accuracy, precision, and limits of detection and quantification.

Future Perspectives and Uncharted Research Avenues for 4 Bromo 5 Methoxyisatin

Exploration of Novel Synthetic Strategies for Enhanced Yield and Regioselectivity

Future research must focus on developing novel synthetic pathways that offer superior control over regioselectivity and significantly enhance product yield. Key areas for exploration include:

Advanced Bromination Techniques: Moving beyond classical electrophilic substitution, the use of specific brominating agents like N-bromosuccinimide (NBS) or bromine in controlled solvent systems such as acetic acid could provide greater regiocontrol, favoring substitution at the C4 position. mdpi.com

Directed Ortho-Metalation (DoM): This strategy involves using a directing group on the aniline (B41778) precursor to guide metalation (e.g., lithiation) to a specific ortho position, followed by quenching with an electrophilic bromine source. This would be a powerful tool to ensure the precise installation of the bromine atom at the C4 position.

Optimized Cyclization Conditions: The harsh acidic conditions of the traditional Sandmeyer process (concentrated sulfuric acid) can lead to degradation and poor solubility. nih.gov Investigating alternative cyclization media, such as methanesulfonic acid, has been shown to improve yields for lipophilic substrates by enhancing solubility. nih.gov

Modern Synthetic Technologies: The application of microwave-assisted organic synthesis (MAOS) and multicomponent reactions represents a significant opportunity. These technologies are known to shorten reaction times, reduce side-product formation, and improve yields under more environmentally friendly conditions. nih.gov

| Strategy | Traditional Approach (e.g., Sandmeyer) | Proposed Novel Approach | Potential Advantages |

|---|---|---|---|

| Regiocontrol | Often produces mixtures of isomers (e.g., 4- and 6-substituted). researchgate.net | Directed ortho-metalation; regioselective brominating agents. | Precise placement of substituents, eliminating isomeric byproducts. |

| Yield | Can be low, especially with complex or lipophilic precursors. nih.gov | Microwave-assisted synthesis; optimized cyclization media (e.g., methanesulfonic acid). nih.govnih.gov | Increased product output and process efficiency. |

| Reaction Conditions | Harsh acids (H₂SO₄), high temperatures, long reaction times. nih.gov | Milder acids, catalyst-free multicomponent reactions, shorter microwave irradiation times. nih.gov | Greener chemistry, reduced degradation of sensitive functional groups. |

Integration of Advanced Biophysical Techniques for Mechanistic Insights

To translate 4-Bromo-5-methoxyisatin from a chemical entity to a potential therapeutic agent, a deep understanding of its molecular mechanism of action is essential. Advanced biophysical techniques offer powerful tools to elucidate how this compound interacts with its biological targets at a molecular level, providing critical data on binding affinity, kinetics, and thermodynamics. nih.govnih.gov

Future mechanistic studies on this compound should integrate the following state-of-the-art techniques:

Surface Plasmon Resonance (SPR): This label-free, real-time technique is invaluable for studying the kinetics of molecular interactions. labmanager.comnih.gov By immobilizing a potential target protein on a sensor chip and flowing a solution of this compound over it, SPR can precisely measure the association (k_on) and dissociation (k_off) rates, providing a definitive measure of binding affinity (K_D). nmr-bio.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govnih.gov This technique can determine the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS), offering insights into the forces driving the binding of this compound to its target. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers atomic-level resolution of molecular interactions. It can be used to map the binding site of this compound on its target protein and to identify any conformational changes that occur upon binding, providing a detailed structural basis for its biological activity. nmr-bio.com

| Technique | Key Parameters Measured | Mechanistic Insight Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Association rate (k_on), Dissociation rate (k_off), Affinity (K_D). nmr-bio.com | Real-time kinetics of the drug-target interaction; how quickly the compound binds and releases from its target. |

| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). nih.gov | Thermodynamic driving forces of the interaction (e.g., hydrogen bonding, hydrophobic effects). |

| Nuclear Magnetic Resonance (NMR) | Chemical shift perturbations, structural changes. nmr-bio.com | Precise location of the binding site on the target protein and structural dynamics of the complex. |

Application of Artificial Intelligence and Machine Learning in Isatin (B1672199) Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. ijirt.org These computational tools can analyze vast datasets to predict molecular properties, identify biological targets, and design novel compounds with improved efficacy and safety profiles. pnrjournal.comnih.gov For this compound, AI/ML offers a largely unexplored avenue to fast-track its development.

Future research should leverage AI/ML in the following areas:

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on isatin derivatives. nih.gov These models could predict the biological activity of this compound against various targets and guide the design of new analogs with enhanced potency by identifying key structural features for activity.

Virtual High-Throughput Screening (vHTS): AI-powered platforms can perform vHTS to screen massive libraries of biological targets, predicting the binding affinity of this compound for each one. nih.gov This approach can rapidly generate hypotheses about the compound's mechanism of action and identify potential new therapeutic indications.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on the chemical space of isatins to design entirely new molecules. nih.gov Using this compound as a starting point, these models could generate novel derivatives with optimized drug-like properties, such as improved potency, selectivity, and metabolic stability.

| AI/ML Application | Methodology | Potential Impact |

|---|---|---|

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR). nih.gov | Prioritize synthesis of the most promising analogs; reduce unnecessary animal testing. |

| Target Identification | Virtual Screening, Deep Learning Docking. nih.gov | Rapidly identify potential biological targets and mechanisms of action. |

| Lead Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning. nih.gov | Design novel isatin derivatives with superior potency and pharmacokinetic profiles. |

Investigation of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex multifactorial diseases like cancer. Polypharmacology, the concept that a single drug can modulate multiple biological targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov Isatin-based compounds are often pharmacologically promiscuous, making them ideal candidates for multi-target drug design. nih.govresearchgate.net

The future investigation of this compound should actively explore its polypharmacological potential. A strategic approach would involve:

In Silico Target Prediction: Utilize computational tools, as described in the AI/ML section, to identify a range of potential biological targets for this compound across different signaling pathways.

Broad-Panel Experimental Screening: Test the compound against large panels of relevant targets, such as kinase profiling assays that simultaneously measure activity against hundreds of different kinases.

Validation of Multi-Target Engagement: Confirm the most promising hits from screening panels using rigorous biophysical techniques like SPR or ITC to validate direct binding and determine affinity for each target.

This multi-targeting approach could lead to a drug with a more robust and durable effect than a highly selective single-target agent. nih.gov

| Target Kinase | Associated Pathway | Binding Affinity (K_D) | Potential Therapeutic Benefit |

|---|---|---|---|

| Kinase A | Proliferation (e.g., MAPK) | 50 nM | Inhibits tumor cell growth. |

| Kinase B | Angiogenesis (e.g., VEGFR) | 150 nM | Blocks blood supply to the tumor. |

| Kinase C | Metastasis (e.g., SRC) | 300 nM | Prevents cancer cell invasion. |

Development of Next-Generation Analytical Platforms

Advancements in analytical technology are crucial for accelerating all stages of drug development, from discovery and synthesis to quality control. nih.gov For this compound, adopting next-generation analytical platforms will ensure robust characterization, facilitate high-throughput analysis, and provide deeper process understanding. nih.gov

Future work should focus on implementing:

Process Analytical Technology (PAT): The integration of in-line and at-line analytical tools (e.g., Raman or infrared spectroscopy) can enable real-time monitoring of the synthesis of this compound. researchgate.net This approach provides continuous insight into reaction kinetics and impurity formation, allowing for improved process control and optimization.

High-Resolution Mass Spectrometry (HRMS) for Multi-Attribute Methods (MAM): A single, high-resolution liquid chromatography-mass spectrometry (LC-MS) method can be developed to simultaneously confirm the compound's identity, measure its purity, and identify and quantify any process-related impurities. This MAM approach streamlines quality control testing, replacing multiple conventional assays. bioprocessingeurope.combioprocessingsummit.com

Automated High-Throughput Analytics: For screening libraries of derivatives based on the this compound scaffold, ultra-fast analytical techniques are needed. Ambient ionization mass spectrometry methods, such as infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI), can analyze samples in seconds, dramatically increasing the throughput of synthesis and screening workflows. nih.gov

| Analytical Task | Traditional Platform | Next-Generation Platform | Key Advantage |

|---|---|---|---|

| Reaction Monitoring | Offline sampling and HPLC analysis. | In-line Process Analytical Technology (PAT) with spectroscopy. researchgate.net | Real-time process control and understanding. |

| Quality Control | Multiple separate assays (e.g., HPLC for purity, Titration for content). | Integrated Multi-Attribute Method (MAM) using LC-HRMS. bioprocessingsummit.com | Consolidated, richer data from a single analysis. |

| Library Screening | Conventional LC-MS (5-10 min/sample). | Ambient Ionization MS (~5 sec/sample). nih.gov | Massive increase in throughput for discovery. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Bromo-5-methoxyisatin to minimize isomer formation?

- Methodological Answer : The synthesis of this compound from 3-bromo-4-methoxyaniline often results in a mixture of this compound (27% yield) and its 6-bromo isomer (63% yield) due to meta-substitution effects . To minimize isomer formation, adjust reaction conditions such as temperature, solvent polarity, or catalyst choice. For example, using milder cyclization conditions or directing groups may favor the desired isomer. However, complete suppression of isomerization is challenging due to the inherent electronic and steric factors of the precursor.

Q. What methods are recommended for separating this compound from its 6-bromo isomer?

- Methodological Answer : Isomers can be separated via pH-controlled precipitation. Convert the crude product mixture to sodium isatinates using 0.5 M NaOH, then acidify gradually. The isomers precipitate at distinct pH values due to differences in solubility and acidity. For instance, this compound precipitates at a lower pH compared to the 6-bromo isomer, enabling sequential isolation . Confirm separation using HPLC or NMR, ensuring baseline resolution of peaks.

Q. What analytical techniques are suitable for confirming the purity and structure of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C5, bromo at C4) and rule out isomer contamination.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (CHBrNO).

- Melting Point Analysis : Compare with literature values (if available) to assess purity.

- Chromatography : TLC or HPLC with a polar stationary phase to detect residual isomers or byproducts .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Electrophilic Reactivity : Analyze Fukui indices to identify reactive sites (e.g., C3 for nucleophilic attack).

- Vibrational Modes : Compare computed IR spectra with experimental data to validate structural assignments .

- Substituent Effects : Study how bromo and methoxy groups influence electron distribution using Mulliken charges or molecular electrostatic potential (MEP) maps. Software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets is recommended .

Q. How should researchers address discrepancies in reported yields or properties of this compound across studies?

- Methodological Answer : Discrepancies (e.g., variable isomer ratios ) may arise from:

- Reaction Conditions : Differences in pH, solvent, or purification protocols.

- Analytical Sensitivity : Ensure consistent characterization methods (e.g., NMR integration for isomer quantification).

To resolve contradictions, replicate experiments under standardized conditions, document all parameters (e.g., molar ratios, temperature), and cross-validate results with orthogonal techniques (e.g., XRD for crystal structure confirmation) .

Q. What are the implications of substituent positions (bromo and methoxy groups) on the chemical reactivity of this compound in organic reactions?

- Methodological Answer : The bromo group at C4 acts as an electron-withdrawing group, deactivating the aromatic ring and directing electrophiles to C3. The methoxy group at C5 donates electron density via resonance, creating a regioselective environment. For example, in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), the bromo group serves as a leaving group, while the methoxy group stabilizes intermediates through resonance .

Q. How does pH variation during synthesis affect the cyclization and precipitation of this compound?

- Methodological Answer : Cyclization of sodium isatinate precursors is pH-sensitive. Acidification below pH 3.5 triggers precipitation of the 4-bromo isomer first, while the 6-bromo isomer requires a lower pH (<2.5) for precipitation. Monitor pH using a calibrated meter and titrate with dilute HCl to achieve selective crystallization. Rapid acidification may co-precipitate isomers, so controlled addition (e.g., dropwise) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。